molecular formula C21H35N7O13P2S B1666307 Dephospho coenzyme a CAS No. 3633-59-8

Dephospho coenzyme a

Cat. No.: B1666307
CAS No.: 3633-59-8
M. Wt: 687.6 g/mol
InChI Key: KDTSHFARGAKYJN-IBOSZNHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dephospho Coenzyme A is a crucial intermediate in the biosynthesis of Coenzyme A, an essential cofactor involved in numerous biochemical reactions. Coenzyme A plays a vital role in the metabolism of carbohydrates, fats, and proteins by acting as an acyl group carrier and carbonyl activating group. This compound is synthesized from pantothenic acid (vitamin B5), L-cysteine, and purine or pyrimidine nucleotides through a series of enzymatic reactions .

Mechanism of Action

Target of Action

Dephospho-CoA primarily targets the enzyme Dephospho-CoA kinase (DPCK) . DPCK is essential for the major life cycle development stages of certain organisms, such as the malaria parasite Plasmodium falciparum . It catalyzes the ATP-dependent phosphorylation of Dephospho-CoA, the final step in coenzyme A (CoA) biosynthesis .

Mode of Action

Dephospho-CoA interacts with its target, DPCK, in a process that involves the transfer of a phosphate group from ATP to Dephospho-CoA . This reaction results in the formation of CoA and ADP . The interaction between Dephospho-CoA and DPCK is crucial for the synthesis of CoA, an essential cofactor for numerous cellular reactions .

Biochemical Pathways

Dephospho-CoA is involved in the CoA biosynthesis pathway . This pathway consists of several enzymatic reactions, with DPCK catalyzing the final step . CoA, the product of this pathway, is an essential cofactor for numerous cellular reactions. It plays a central role in various metabolic and signaling pathways, mediating the citric acid cycle, the synthesis of amino acids and fatty acids, and the degradation of fatty acids .

Pharmacokinetics

It’s known that the enzyme dpck plays a crucial role in the metabolism of dephospho-coa, converting it into coa . The impact of these properties on the bioavailability of Dephospho-CoA remains to be elucidated.

Result of Action

The action of Dephospho-CoA results in the production of CoA, a vital molecule involved in numerous cellular reactions . CoA serves as a carrier of acyl groups in enzymatic acyl transfer reactions. It’s involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . The production of CoA is therefore essential for various metabolic processes within the cell.

Action Environment

The action of Dephospho-CoA can be influenced by various environmental factors. For instance, in the context of the malaria parasite Plasmodium falciparum, the CoA biosynthesis pathway, which involves the action of Dephospho-CoA, is essential for the parasite’s life cycle . Therefore, the environment within the host organism can significantly influence the action and efficacy of Dephospho-CoA.

Biochemical Analysis

Biochemical Properties

Dephospho-CoA plays a vital role in biochemical reactions as a precursor to CoA. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is dephospho-CoA kinase (DPCK), which catalyzes the ATP-dependent phosphorylation of dephospho-CoA to CoA . This reaction is crucial for maintaining adequate levels of CoA in cells. Additionally, dephospho-CoA interacts with phosphopantetheine adenylyltransferase (PPAT), which catalyzes the formation of dephospho-CoA from 4’-phosphopantetheine . These interactions highlight the importance of dephospho-CoA in CoA biosynthesis.

Cellular Effects

Dephospho-CoA influences various cellular processes by contributing to the synthesis of CoA. CoA is involved in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism . The presence of dephospho-CoA ensures the continuous production of CoA, which is essential for energy production and cellular metabolism. Additionally, CoA and its derivatives play a role in regulating gene expression and cell signaling pathways . Therefore, dephospho-CoA indirectly affects these cellular processes by maintaining CoA levels.

Molecular Mechanism

The molecular mechanism of dephospho-CoA involves its phosphorylation by dephospho-CoA kinase (DPCK) to form CoA . This reaction is ATP-dependent and occurs at the 3’-hydroxyl group of dephospho-CoA . The resulting CoA then participates in various biochemical reactions, including the formation of thioester bonds with carbonyl compounds. These thioester bonds are crucial for the activation and transfer of acyl groups in metabolic pathways . The regulation of CoA levels by dephospho-CoA ensures the proper functioning of these metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of dephospho-CoA are important factors to consider. Dephospho-CoA is relatively stable under physiological conditions, but its degradation can occur over time . Studies have shown that the activity of dephospho-CoA kinase (DPCK) can be influenced by various factors, including temperature and pH . Long-term effects of dephospho-CoA on cellular function have been observed in in vitro and in vivo studies, where changes in CoA levels can impact cellular metabolism and growth .

Dosage Effects in Animal Models

The effects of dephospho-CoA vary with different dosages in animal models. Studies have shown that low doses of dephospho-CoA can enhance CoA biosynthesis and improve metabolic function . High doses of dephospho-CoA may lead to toxic effects and disrupt cellular metabolism . Threshold effects have been observed, where a certain dosage is required to achieve optimal CoA levels without causing adverse effects . These findings highlight the importance of dosage regulation in the use of dephospho-CoA in therapeutic applications.

Metabolic Pathways

Dephospho-CoA is involved in several metabolic pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters . It interacts with enzymes such as dephospho-CoA kinase (DPCK) and phosphopantetheine adenylyltransferase (PPAT) to ensure the continuous production of CoA . The presence of dephospho-CoA is essential for maintaining metabolic flux and regulating metabolite levels in these pathways .

Transport and Distribution

The transport and distribution of dephospho-CoA within cells and tissues are facilitated by specific transporters and binding proteins . Dephospho-CoA is transported into cells via membrane transporters and is distributed to various cellular compartments, including the cytosol and mitochondria . The localization and accumulation of dephospho-CoA are crucial for its role in CoA biosynthesis and metabolic regulation .

Subcellular Localization

Dephospho-CoA is localized in various subcellular compartments, including the cytosol and mitochondria . The subcellular localization of dephospho-CoA is regulated by targeting signals and post-translational modifications . These signals direct dephospho-CoA to specific compartments, where it participates in CoA biosynthesis and other metabolic processes . The proper localization of dephospho-CoA is essential for its activity and function in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dephospho Coenzyme A is synthesized through a multi-step enzymatic pathway. The key steps include the phosphorylation of pantothenic acid to form 4’-phosphopantothenate, followed by the condensation with L-cysteine to produce 4’-phosphopantothenoylcysteine. This intermediate is then decarboxylated to form 4’-phosphopantetheine, which is subsequently adenylated to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant microorganisms engineered to overexpress the enzymes required for its biosynthesis. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of this compound. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Dephospho Coenzyme A undergoes various biochemical reactions, including phosphorylation, adenylation, and acylation. The most significant reaction is its phosphorylation by this compound kinase to form Coenzyme A .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dephospho Coenzyme A has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dephospho Coenzyme A is unique in its role as a precursor to Coenzyme A, making it a critical component in the biosynthesis pathway. Its specific interactions with this compound kinase and other enzymes involved in Coenzyme A biosynthesis distinguish it from other related compounds .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSHFARGAKYJN-IBOSZNHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O13P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dephospho-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3633-59-8
Record name Dephospho-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3633-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dephosphocoenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dephospho-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dephospho coenzyme a
Reactant of Route 2
Dephospho coenzyme a
Reactant of Route 3
Reactant of Route 3
Dephospho coenzyme a
Reactant of Route 4
Reactant of Route 4
Dephospho coenzyme a
Reactant of Route 5
Reactant of Route 5
Dephospho coenzyme a
Reactant of Route 6
Reactant of Route 6
Dephospho coenzyme a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.